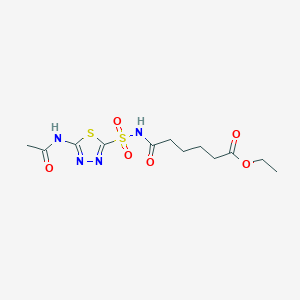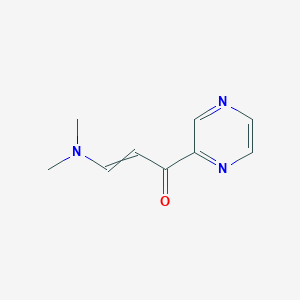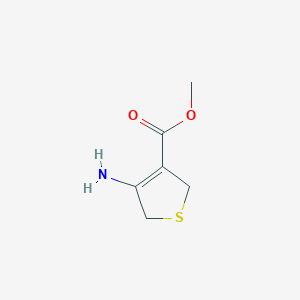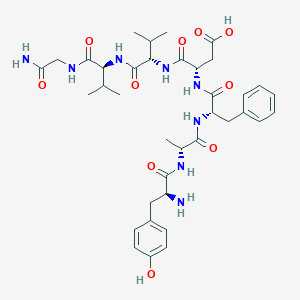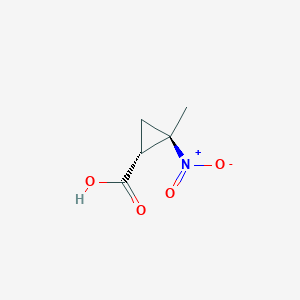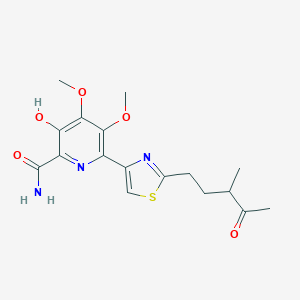
Karnamicin C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanamycin C4 is an aminoglycoside antibiotic that is widely used in scientific research. It is a derivative of kanamycin A, a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria. Kanamycin C4 is synthesized from kanamycin A through a series of chemical reactions, and it has been shown to have a number of unique biochemical and physiological effects that make it an important tool for researchers in a variety of fields.
Mecanismo De Acción
Kanamycin C4 exerts its antibacterial activity by binding to the 16S rRNA component of the bacterial ribosome. This prevents the initiation of protein synthesis, which ultimately leads to bacterial cell death. Kanamycin C4 is effective against a broad range of gram-positive and gram-negative bacteria, making it a valuable tool for researchers studying bacterial infections.
Efectos Bioquímicos Y Fisiológicos
In addition to its antibacterial activity, kanamycin C4 has a number of unique biochemical and physiological effects that make it an important tool for researchers. For example, kanamycin C4 has been shown to induce the expression of heat shock proteins in mammalian cells, which can protect cells from a variety of stressors. Kanamycin C4 has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using kanamycin C4 in lab experiments is its broad spectrum of activity against bacteria. This makes it a valuable tool for researchers studying a variety of bacterial infections. However, kanamycin C4 is not effective against all types of bacteria, and it can have toxic effects on mammalian cells at high concentrations. Additionally, kanamycin C4 is not effective against viruses or other types of microorganisms, which limits its usefulness in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on kanamycin C4. One area of interest is the development of new derivatives of kanamycin C4 with improved antibacterial activity and reduced toxicity. Another area of interest is the exploration of the potential anticancer properties of kanamycin C4 and its derivatives. Finally, there is a need for further research on the mechanisms of action of kanamycin C4 and its effects on various biological processes.
Métodos De Síntesis
Kanamycin C4 is synthesized from kanamycin A through a series of chemical reactions. The first step in the synthesis involves the removal of the 6'-O-methyl group from kanamycin A, which is achieved through treatment with sodium hydroxide. The resulting compound is then treated with sodium nitrite and hydrochloric acid to form a nitroso derivative, which is then reduced to the corresponding amine using sodium dithionite. The final step in the synthesis involves the acetylation of the amine group using acetic anhydride and pyridine.
Aplicaciones Científicas De Investigación
Kanamycin C4 is widely used in scientific research as a tool for studying a variety of biological processes. One of the most common applications of kanamycin C4 is in the study of protein synthesis. Kanamycin C4 binds to the 16S rRNA component of the bacterial ribosome, which prevents the initiation of protein synthesis. This makes kanamycin C4 a valuable tool for studying the mechanisms of protein synthesis and the role of the ribosome in this process.
Propiedades
Número CAS |
122535-57-3 |
|---|---|
Nombre del producto |
Karnamicin C4 |
Fórmula molecular |
C17H21N3O5S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
3-hydroxy-4,5-dimethoxy-6-[2-(3-methyl-4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O5S/c1-8(9(2)21)5-6-11-19-10(7-26-11)12-15(24-3)16(25-4)14(22)13(20-12)17(18)23/h7-8,22H,5-6H2,1-4H3,(H2,18,23) |
Clave InChI |
DIYRCTJMTGPGBD-UHFFFAOYSA-N |
SMILES |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C |
SMILES canónico |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




